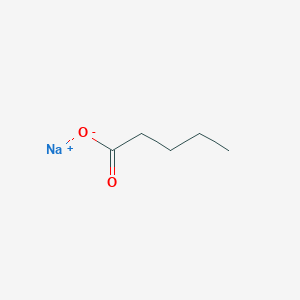Sodium pentanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Limited Availability and Research Focus:
Sodium valerate, the sodium salt of valeric acid, has a limited presence in current scientific research compared to its close chemical relative, sodium valproate. While sodium valproate holds established applications in treating epilepsy and other neurological conditions, research on sodium valerate primarily focuses on its potential geroprotective properties and its historical use as a sedative.
Geroprotective Potential:
Some studies suggest that sodium valerate might possess geroprotective effects, meaning it could potentially slow down the aging process. These studies, primarily conducted on invertebrates like nematodes and flies, observed an extension in lifespan when exposed to the compound. However, these findings require further investigation and haven't been replicated in mammals, including humans. Source: National Institutes of Health: )
Historical Use as a Sedative:
Historically, sodium valerate was used as a sedative to treat anxiety and insomnia. However, due to limited efficacy and the emergence of safer and more effective alternatives, its use in this context has largely been discontinued. Additionally, its safety profile raises concerns, with potential side effects including skin and eye irritation, respiratory tract irritation, and gastrointestinal issues. Source: PubChem, National Institutes of Health: )
Sodium pentanoate, also known as sodium valerate, is a sodium salt of pentanoic acid. It appears as a white crystalline or granular substance and is soluble in water. The chemical formula for sodium pentanoate is , and it has a molecular weight of approximately 124.11 g/mol. This compound is primarily utilized in various scientific and industrial applications due to its properties as a short-chain fatty acid salt .
- Modulation of neurotransmission: Some studies suggest sodium valerate might influence the activity of certain neurotransmitters, potentially impacting nerve signaling.
- Histone deacetylase inhibition: Research indicates sodium valerate might have histone deacetylase (HDAC) inhibitory properties, which could play a role in gene regulation.
More research is needed to definitively understand the mechanism(s) of action of sodium valerate in different contexts.
- Skin and eye irritant: Sodium valerate can irritate skin and eyes upon contact. Proper personal protective equipment (PPE) like gloves and safety glasses should be worn when handling it.
- Dust inhalation hazard: Inhalation of sodium valerate dust can irritate the respiratory system. It's recommended to handle it in a well-ventilated area or fume hood.
- Neutralization Reactions: Sodium pentanoate can react with acids to produce valeric acid and the corresponding sodium salt of the acid used. For example:where represents an acid .
- Esterification: It can react with alcohols in the presence of an acid catalyst to form esters:
- Amidation: Sodium pentanoate can also react with amines to form amides:
These reactions highlight its versatility as a reagent in organic synthesis .
Sodium pentanoate exhibits notable biological activities, particularly as a short-chain fatty acid. It has been shown to enhance intestinal barrier function in cultured Caco-2 epithelial cell monolayers, indicating potential benefits for gut health. Additionally, it plays a role in immune modulation by increasing the production of interleukin-10, an anti-inflammatory cytokine, while decreasing interleukin-17A, a pro-inflammatory cytokine .
Research suggests that sodium pentanoate may also have therapeutic potential in reducing voluntary alcohol intake in animal models, highlighting its possible implications for addiction treatment.
Sodium pentanoate is typically synthesized through the neutralization of valeric acid with sodium hydroxide. The general procedure involves:
- Dissolving valeric acid in water.
- Slowly adding a sodium hydroxide solution while stirring.
- Once the reaction is complete, filtering out the resulting sodium pentanoate crystals from the solution.
This method ensures the production of pure sodium valerate suitable for various applications .
Sodium pentanoate has several applications across different fields:
- Scientific Research: It serves as a reagent in organic synthesis and is utilized in biochemical studies due to its role as a short-chain fatty acid.
- Food Industry: Sodium pentanoate acts as a preservative and flavoring agent, enhancing food safety and taste.
- Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly concerning alcohol consumption and inflammatory diseases .
Studies on sodium pentanoate have indicated its interactions with various biological systems. Notably, it influences immune cell function by modulating cytokine production, which can affect inflammatory responses. Moreover, its interaction with histone deacetylases suggests it may play a role in gene expression regulation through epigenetic mechanisms .
Additionally, sodium pentanoate's ability to impact gut microbiota and barrier function positions it as a compound of interest for gastrointestinal health research.
Sodium pentanoate shares similarities with several other carboxylic acid salts. Below are some comparable compounds along with their unique characteristics:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Sodium propionate | C₃H₅NaO₂ | Commonly used as a food preservative; inhibits mold growth. |
| Sodium butyrate | C₄H₇NaO₂ | Known for promoting histone acetylation; used in cancer research. |
| Sodium hexanoate | C₆H₁₁NaO₂ | Longer chain fatty acid; influences lipid metabolism differently than shorter chains. |
| Sodium acetate | C₂H₃NaO₂ | Widely used as a buffering agent; differs significantly in metabolic pathways compared to sodium pentanoate. |
Sodium pentanoate's unique position among these compounds lies in its specific biological activities related to gut health and immune modulation, making it an important subject of study within both biochemical and nutritional contexts .






